molecular formula C7H13FO2 B8674392 1-(Tert-butoxy)-3-fluoropropan-2-one

1-(Tert-butoxy)-3-fluoropropan-2-one

Cat. No.: B8674392
M. Wt: 148.18 g/mol
InChI Key: YLPLFJFPXNNLNP-UHFFFAOYSA-N
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Description

1-(Tert-butoxy)-3-fluoropropan-2-one is an organic compound with the molecular formula C7H13FO2. It is a fluorinated ketone, characterized by the presence of a tert-butoxy group and a fluorine atom attached to a propanone backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Tert-butoxy)-3-fluoropropan-2-one can be synthesized through several methods. One common approach involves the reaction of tert-butyl alcohol with 3-fluoropropan-2-one in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the tert-butoxy group.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of flow reactors also enhances safety and efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butoxy)-3-fluoropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Tert-butoxy)-3-fluoropropan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Tert-butoxy)-3-fluoropropan-2-one involves its interaction with various molecular targets. The fluorine atom and tert-butoxy group influence the compound’s reactivity and interactions with enzymes and other biomolecules. These interactions can modulate biological pathways and lead to specific effects, which are the subject of ongoing research.

Comparison with Similar Compounds

    1-Tert-butoxy-3-chloro-propan-2-one: Similar structure but with a chlorine atom instead of fluorine.

    1-Tert-butoxy-3-bromo-propan-2-one: Contains a bromine atom in place of fluorine.

    1-Tert-butoxy-3-iodo-propan-2-one: Features an iodine atom instead of fluorine.

Uniqueness: 1-(Tert-butoxy)-3-fluoropropan-2-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions, making it valuable in various chemical and biological applications.

Properties

Molecular Formula

C7H13FO2

Molecular Weight

148.18 g/mol

IUPAC Name

1-fluoro-3-[(2-methylpropan-2-yl)oxy]propan-2-one

InChI

InChI=1S/C7H13FO2/c1-7(2,3)10-5-6(9)4-8/h4-5H2,1-3H3

InChI Key

YLPLFJFPXNNLNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC(=O)CF

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 2.5 L 4-necked sulfonation flask equipped with mechanical stirrer, dropping funnel, thermometer and an argon in/outlet, was charged with 141 g (938.8 mmol) 1-tert-butoxy-3-fluoro-propan-2-ol, 400 mL dichloromethane, 30.02 g (357.3 mmol) sodium bicarbonate, 400 mL de-ionized water and 10.68 g (89.78 mmol) potassium bromide. The two-phase system was cooled to 0° C. and 712.1 mg (4.56 mmol) 2,2,6,6-tetramethyl-1-piperidinyloxy radical (TEMPO) were added. To the resulting light orange mixture were added within 2 h 609.1 g (1.072 mol) sodium hypochlorite solution 13.1% while vigorously stirring whereupon the internal temperature transiently rose to 15° C. The reaction mixture was quenched at 0° C. with 9.71 mL (46.8 mmol) sodium bisulfite solution 38-40% leading to disappearance of the orange color. The phases were separated and the aqueous layer was extracted twice with 350 mL dichloromethane. The combined organic phases were washed with 400 mL brine, dried over sodium sulfate, filtered and evaporated to afford 130.02 g (93.5%) crude 1-tert-butoxy-3-fluoro-propan-2-one of 98.9% GC purity. 1H-NMR (CDCl3, 300 MHz): 5.13 (d, JH,F=48, —CH2—F); 4.15 (d, J=1.5, —CH2—O); 1.22 (s, C(CH3)3).
Quantity
141 g
Type
reactant
Reaction Step One
Quantity
30.02 g
Type
reactant
Reaction Step One
Quantity
10.68 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
609.1 g
Type
reactant
Reaction Step Two
Quantity
9.71 mL
Type
catalyst
Reaction Step Three

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